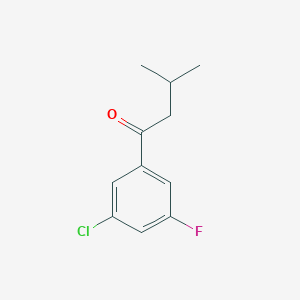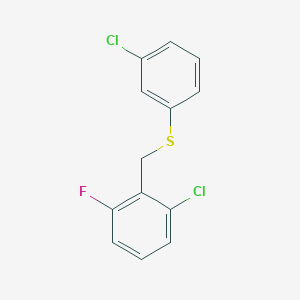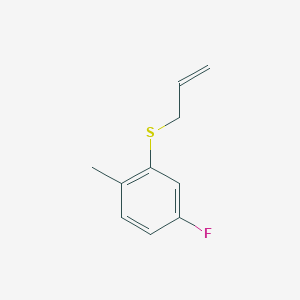
4-(2-Carboxaldehydebenzyl)thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Carboxaldehydebenzyl)thiomorpholine is an organic compound with the molecular formula C12H15NOS It contains a thiomorpholine ring substituted with a benzyl group that has an aldehyde functional group at the ortho position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Carboxaldehydebenzyl)thiomorpholine typically involves the reaction of thiomorpholine with 2-formylbenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiomorpholine nitrogen attacks the electrophilic carbon of the benzyl chloride, leading to the formation of the desired product.
Starting Materials: Thiomorpholine, 2-formylbenzyl chloride
Reaction Conditions: Basic conditions, typically using a base such as sodium hydroxide or potassium carbonate
Solvent: Common solvents include dichloromethane or toluene
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Carboxaldehydebenzyl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiomorpholine ring can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: 4-(2-Carboxybenzyl)thiomorpholine
Reduction: 4-(2-Hydroxymethylbenzyl)thiomorpholine
Substitution: Various substituted thiomorpholine derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
4-(2-Carboxaldehydebenzyl)thiomorpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 4-(2-Carboxaldehydebenzyl)thiomorpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The thiomorpholine ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
4-(2-Carboxaldehydebenzyl)thiomorpholine can be compared with other similar compounds, such as:
4-(2-Hydroxybenzyl)thiomorpholine: Similar structure but with a hydroxyl group instead of an aldehyde group, leading to different reactivity and applications.
4-(2-Methoxybenzyl)thiomorpholine: Contains a methoxy group, which affects its electronic properties and reactivity.
4-(2-Nitrobenzyl)thiomorpholine:
The uniqueness of this compound lies in its aldehyde functional group, which provides a versatile site for further chemical modifications and interactions.
Propiedades
IUPAC Name |
2-(thiomorpholin-4-ylmethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c14-10-12-4-2-1-3-11(12)9-13-5-7-15-8-6-13/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWLWCUWMSYKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














